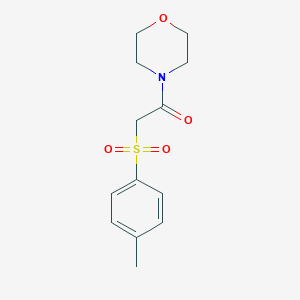
1-Morpholino-2-tosylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-2-tosylethanone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a white crystalline powder that is soluble in most organic solvents and has a molecular weight of 269.33 g/mol.
Wirkmechanismus
The mechanism of action of 1-Morpholino-2-tosylethanone involves the formation of a stable intermediate that undergoes nucleophilic addition with another molecule. This intermediate can be formed by the reaction of 1-Morpholino-2-tosylethanone with various nucleophiles such as enolates, Grignard reagents, and organolithium compounds. The resulting product can then be further modified to form a variety of different compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Morpholino-2-tosylethanone. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic and does not cause skin irritation or sensitization.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Morpholino-2-tosylethanone is its versatility in organic synthesis. It can be used as a reagent for the synthesis of various compounds, and its synthesis method is relatively simple and straightforward. However, one of the limitations of using 1-Morpholino-2-tosylethanone is that it can be expensive to purchase, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1-Morpholino-2-tosylethanone in scientific research. One area of interest is the development of new synthetic routes that can increase the yield and purity of the product. Another area of interest is the exploration of its potential applications in the field of medicinal chemistry, particularly in the synthesis of new drugs and pharmaceuticals. Additionally, further studies can be conducted to investigate the biochemical and physiological effects of 1-Morpholino-2-tosylethanone and its potential toxicity.
Conclusion
In conclusion, 1-Morpholino-2-tosylethanone is a versatile and important chemical compound that has a wide range of potential applications in the field of organic synthesis. Its synthesis method is relatively simple, and it can be used as a reagent for the synthesis of various compounds. While there is limited information available on its biochemical and physiological effects, studies have shown that it is relatively non-toxic and has low acute toxicity. Further research is needed to explore its potential applications in the field of medicinal chemistry and to investigate its potential toxicity.
Synthesemethoden
The synthesis of 1-Morpholino-2-tosylethanone involves the reaction of morpholine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained by crystallization from a suitable solvent such as ethanol or acetone. The yield of the reaction is typically between 70-80%, and the purity of the product can be confirmed by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-Morpholino-2-tosylethanone has been extensively studied for its potential applications in the field of organic synthesis. It can be used as a reagent for the synthesis of various compounds such as β-ketoesters, β-lactams, and α-amino ketones. It is also used as a starting material for the synthesis of other important compounds such as 2,3-dihydro-1H-inden-1-ones and 2,3-dihydro-1H-indoles.
Eigenschaften
Produktname |
1-Morpholino-2-tosylethanone |
|---|---|
Molekularformel |
C13H17NO4S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H17NO4S/c1-11-2-4-12(5-3-11)19(16,17)10-13(15)14-6-8-18-9-7-14/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
VNKAWTKRHIUZOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2 |
Löslichkeit |
42.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






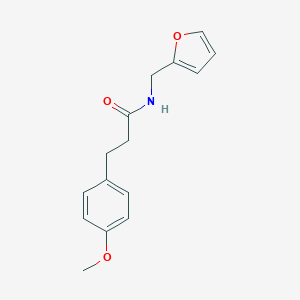

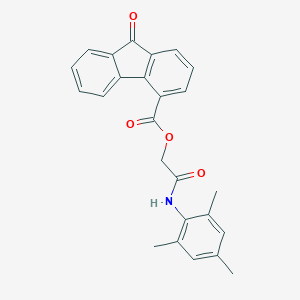

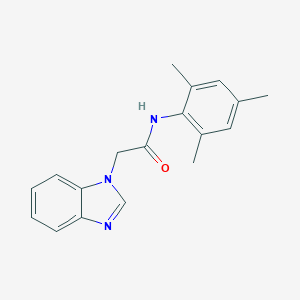

![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
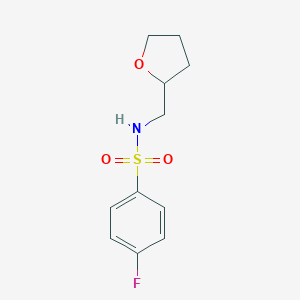
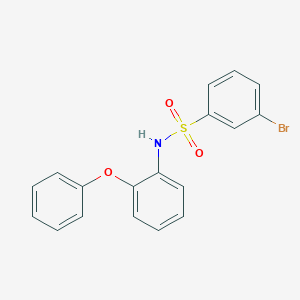
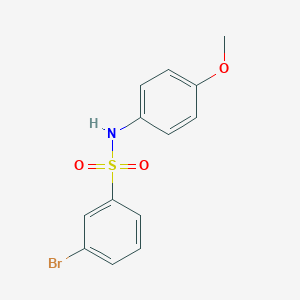
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)